molecular formula C11H18N2O2 B1307431 2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol CAS No. 815655-78-8

2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol

Cat. No. B1307431
M. Wt: 210.27 g/mol
InChI Key: MWAOUUWANIYOFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported using different methods. For instance, a four-component cyclo condensation was used to synthesize 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, employing SO4^2−/Y2O3 as a catalyst in ethanol . Another synthesis approach involved the reaction of 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions to yield 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol . These methods provide a foundation for the synthesis of "2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol" by indicating the feasibility of forming piperazine derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been characterized using various spectroscopic techniques. In the case of the 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, IR, EI-MS, 1H-NMR, and 13C-NMR spectral techniques were employed for structural confirmation . Additionally, a theoretical investigation of the molecular structure of 2-(1-piperazinyl)ethanol was carried out using density functional theory (DFT), which included vibrational spectra, NMR, UV, and NBO analysis . These studies highlight the importance of spectroscopic and theoretical methods in understanding the molecular structure of piperazine-related compounds.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives has been explored in various contexts. For example, lipase-catalyzed irreversible transesterification was used for the asymmetric acetylation of racemic 1-(2-furyl)ethanol . Additionally, the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives involved the treatment of different secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by a reaction with 2-furyl(1-piperazinyl)methanone . These reactions demonstrate the versatility of piperazine derivatives in chemical transformations and their potential for producing a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives have been studied to assess their potential as therapeutic agents. The synthesized compounds were evaluated for their in vitro antimicrobial activities, with some showing excellent antibacterial and antifungal activities . Theoretical investigations provided insights into the electronic properties, such as HOMO and LUMO energies, and non-linear optical (NLO) properties of these compounds . Additionally, the effect of molecular sieves and organic solvents on the kinetic resolution of 1-(2-furyl)ethanol was studied, indicating the influence of reaction conditions on the properties of the resulting compounds .

Scientific Research Applications

Synthesis and Chemical Characterization

One area of research focuses on the synthesis and characterization of this compound and its derivatives. For instance, a study on the synthesis of related compounds explored optimizing technological parameters such as raw material ratios, reaction time, and temperature to achieve high product yields, confirming the structure through comprehensive analyses (Wang Jin-peng, 2013). Another example includes theoretical investigations into the molecular structure, vibrational spectra, NMR, UV, and NBO analysis, alongside HOMO and LUMO analysis, demonstrating the compound's electronic properties and charge delocalization using density functional theory (R. Mekala, R. Mathammal, M. Sangeetha, 2015).

Potential Therapeutic Applications

Several studies have also investigated the potential therapeutic applications of derivatives of "2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol." Research into multifunctional amides, including derivatives of this compound, highlighted moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting possible applications in treating Alzheimer's disease (Mubashir Hassan et al., 2018). Another study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, indicating good enzyme inhibitory activity and potential as therapeutic agents (G. Hussain et al., 2017).

Advanced Material and Chemical Engineering Applications

The compound and its derivatives have been applied in advanced material science and chemical engineering, including the development of new cadmium salts with specific spectral and structural properties, suggesting applications in material science (M. Hakimi et al., 2013). Furthermore, research into ionic liquids for carbon dioxide capture incorporated derivatives of this compound, highlighting their potential in environmental and industrial applications (Yansong Zhao et al., 2011).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol is available here. Researchers and users handling this compound should follow proper safety precautions, including protective equipment, ventilation, and safe storage.


Future Directions

Given the limited information available, future research should focus on:



  • Biological Activity : Investigate its potential pharmacological effects.

  • Synthetic Routes : Develop efficient and scalable synthetic methods.

  • Toxicology Studies : Assess its safety profile.

  • Structure-Activity Relationship (SAR) : Explore modifications for improved properties.


Please note that additional literature searches and experimental studies are essential to uncover more about this intriguing compound. 🌟


properties

IUPAC Name

2-[1-(furan-2-ylmethyl)piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-6-3-10-8-12-4-5-13(10)9-11-2-1-7-15-11/h1-2,7,10,12,14H,3-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAOUUWANIYOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393132
Record name 2-{1-[(Furan-2-yl)methyl]piperazin-2-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol

CAS RN

815655-78-8
Record name 1-(2-Furanylmethyl)-2-piperazineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=815655-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{1-[(Furan-2-yl)methyl]piperazin-2-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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